molecular formula C9H10O2 B8306770 Methoxyphenylacetaldehyde

Methoxyphenylacetaldehyde

Cat. No.: B8306770
M. Wt: 150.17 g/mol
InChI Key: YIUPEMZFEIYROV-UHFFFAOYSA-N
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Description

Methoxyphenylacetaldehyde (C₉H₁₀O₂, MW: 150.18 g/mol) is an aromatic aldehyde characterized by a benzene ring substituted with a methoxy (-OCH₃) group and an acetaldehyde (-CH₂CHO) side chain. It is a naturally occurring compound identified in plants such as Forsythia species, where it serves as an intermediate in the biosynthesis of phenolic acids and related metabolites . Its structural features make it a critical precursor in the formation of more complex phytochemicals, including lignans and coumarins.

Properties

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

2-methoxy-2-phenylacetaldehyde

InChI

InChI=1S/C9H10O2/c1-11-9(7-10)8-5-3-2-4-6-8/h2-7,9H,1H3

InChI Key

YIUPEMZFEIYROV-UHFFFAOYSA-N

Canonical SMILES

COC(C=O)C1=CC=CC=C1

Origin of Product

United States

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : Methoxyphenylacetaldehyde serves as a crucial intermediate in the synthesis of various organic compounds, particularly pharmaceuticals and agrochemicals. Its unique structure allows for the formation of derivatives through oxidation, reduction, and substitution reactions.
    Reaction TypeProduct Formed
    Oxidation2-Methoxybenzoic acid
    Reduction2-Methoxyphenylethanol
    SubstitutionVarious substituted derivatives

Biology

  • Biological Activities : Research has indicated that this compound exhibits potential biological activities, including antimicrobial and antioxidant properties. Studies have explored its efficacy against various pathogens, suggesting its utility in developing new antimicrobial agents.
  • Metabolic Studies : As a metabolite in both human and animal systems, it plays a significant role in metabolic studies aimed at understanding its biological effects and interactions within biological pathways.

Medicine

  • Pharmaceutical Development : Ongoing research focuses on this compound's potential therapeutic applications. It is being investigated for its role in developing drugs targeting neurological conditions due to its interaction with neurotransmitter systems.
  • Case Study : A notable study examined the compound's effects on dopamine metabolism, revealing that it may influence neurochemical pathways relevant to conditions such as Parkinson's disease. The study demonstrated that modifications to the compound could alter its neuroactivity, providing insights into drug design strategies.

Industrial Applications

  • Fragrance and Flavoring Agents : Due to its pleasant aroma, this compound is utilized in the production of fragrances and flavoring agents. Its incorporation into consumer products enhances sensory appeal.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between Methoxyphenylacetaldehyde and related compounds:

Compound CAS No. Formula Molecular Weight Functional Groups Key Applications
This compound Not specified C₉H₁₀O₂ 150.18 Aldehyde, methoxyphenyl Plant biosynthetic intermediate
Phenylacetaldehyde Not provided C₈H₈O 120.15 (calculated) Aldehyde, phenyl Perfumery, flavorings
4-Hydroxyphenylacetaldehyde 7339-87-9 C₈H₈O₂ 136.15 (calculated) Aldehyde, 4-hydroxyphenyl Biochemical research
Methyl Phenylacetate 101-41-7 C₉H₁₀O₂ 150.18 Ester (phenylacetic acid methyl) Synthetic flavors, fragrances

Functional Group and Reactivity Differences

  • This compound vs.
  • This compound vs. 4-Hydroxyphenylacetaldehyde : The hydroxyl group in the latter increases polarity and hydrogen-bonding capacity, influencing solubility and metabolic pathways. Methoxy substitution may reduce oxidative degradation compared to hydroxylated analogs .
  • This compound vs. Methyl Phenylacetate : Despite sharing the same molecular formula (C₉H₁₀O₂), the aldehyde group in this compound confers higher reactivity (e.g., participation in condensation reactions) compared to the ester group in Methyl Phenylacetate, which is more stable and volatile .

Preparation Methods

2-Iodoxybenzoic Acid (IBX) Oxidation

IBX oxidation offers a high-yielding, selective pathway. In a model study, 4-methoxyphenylethanol reacted with IBX in dichloromethane at 25°C for 6 hours, yielding 75% 4-methoxyphenylacetaldehyde. This method avoids over-oxidation to carboxylic acids, making it preferable for lab-scale synthesis.

Pyridinium Chlorochromate (PCC) Oxidation

PCC in dichloromethane with 4 Å molecular sieves and acetic acid achieves 75% yield under mild conditions. However, stoichiometric chromium byproducts pose environmental concerns, limiting industrial adoption.

Iron-Catalyzed Oxidation

Fe(BF₄)₂·6H₂O with pyridine-2,6-dicarboxylic acid and PhIO oxidizes styrene derivatives to aldehydes. For 4-methoxystyrene, this method achieves 82% yield in chloroform at room temperature. The catalytic system is reusable but requires anhydrous conditions.

Wittig Reaction-Based Chain Extension

A one-carbon homologation strategy using 4-methoxybenzaldehyde as the starting material demonstrates superior efficiency:

  • Step 1 : Wittig reaction with methoxymethylene-triphenylphosphine in THF yields the enol ether intermediate (90% ).

  • Step 2 : Acidic hydrolysis (HCl/H₂O) converts the enol ether to 4-methoxyphenylacetaldehyde with 81% overall yield .
    This method is atom-efficient and scalable, avoiding hazardous oxidants.

Industrial Synthesis from Glycidic Acid Salts

A patented industrial process uses potassium (E)-α,β-epoxy-4-methoxycinnamate:

  • Reaction : Refluxing with acetic acid in toluene/water (110°C, 5 minutes) produces 4-methoxyphenylacetaldehyde in 92–94% yield .

  • Advantages : High purity, minimal byproducts, and compatibility with continuous flow systems.

Catalytic Oxidation of Styrene Derivatives

Iron-catalyzed anti-Markovnikov oxidation of 4-methoxystyrene employs H₂O₂ as the oxidant:

  • Conditions : Fe(TF4DMAP)OTf (2 mol%), dioxane solvent, 20 hours at 25°C.

  • Yield : 70% with 99% selectivity for the aldehyde.
    This method is notable for avoiding epoxidation byproducts common in styrene oxidations.

Alkaline Hydrolysis of Sulfonates

Sodium 1-hydroxy-2-(4-methoxyphenyl)ethylsulfonate undergoes hydrolysis under basic conditions:

  • Reaction : Treatment with K₂CO₃ in diethyl ether/water (1–3°C, 1 hour) affords 4-methoxyphenylacetaldehyde in 57% yield .

  • Limitations : Lower yield compared to glycidic acid routes, but useful for sulfonate-rich feedstocks.

Comparative Analysis of Methods

MethodStarting MaterialCatalyst/OxidantYieldScalabilityEnvironmental Impact
IBX Oxidation4-MethoxyphenylethanolIBX75%Lab-scaleLow (non-toxic byproducts)
Wittig Reaction4-Methoxybenzaldehyde-81%IndustrialModerate (PH₃ waste)
Glycidic Acid RoutePotassium glycidateAcetic acid92–94%IndustrialLow
Fe-Catalyzed4-MethoxystyreneFe(BF₄)₂·6H₂O82%Pilot-scaleModerate (heavy metal)
Sulfonate HydrolysisSodium sulfonateK₂CO₃57%Lab-scaleHigh (sulfonate waste)

Q & A

Q. What are the recommended methods for synthesizing methoxyphenylacetaldehyde in laboratory settings?

Methodological Answer: this compound can be synthesized via oxidation of its corresponding alcohol precursor (e.g., 2-(methoxyphenyl)ethanol) using oxidizing agents like pyridinium chlorochromate (PCC) or enzymatic pathways. For example:

  • Chemical Synthesis : PCC in dichloromethane under anhydrous conditions at 0–5°C yields high selectivity for the aldehyde group without over-oxidation .
  • Enzymatic Approaches : Alcohol dehydrogenases (ADHs) from Saccharomyces cerevisiae can catalyze the oxidation of aryl alcohols to aldehydes in buffered aqueous systems (pH 7.4) at 30°C, minimizing side reactions .
    Characterization : Confirm purity via GC-MS (retention time: ~8.2 min, m/z 150.18 [M]+) and NMR (δ 9.8 ppm for aldehyde proton, δ 3.8 ppm for methoxy group) .

Q. How should this compound be stored to ensure chemical stability?

Methodological Answer:

  • Storage Conditions : Store in amber glass vials under nitrogen at 2–8°C to prevent oxidation and polymerization. Moisture accelerates degradation; use desiccants like silica gel .
  • Incompatibilities : Avoid contact with strong acids/bases (e.g., HCl, NaOH) or oxidizing agents (e.g., H₂O₂), which may trigger hazardous reactions (e.g., aldol condensation) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, NIOSH-approved respirators for aerosol prevention, and chemical-resistant lab coats .
  • Emergency Procedures : For skin contact, wash immediately with soap/water (≥15 min). For inhalation, move to fresh air and administer oxygen if necessary .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s thermal stability across studies?

Methodological Answer: Discrepancies often arise from differences in purity, analytical methods, or experimental conditions:

  • TGA-DSC Analysis : Conduct thermogravimetric analysis under inert (N₂) vs. oxidative (O₂) atmospheres. Typical decomposition onset: 120–140°C in air vs. 160–180°C in N₂ .
  • Purity Assessment : Use HPLC with UV detection (λ = 280 nm) to quantify impurities (e.g., dimerized byproducts) that lower observed stability .

Q. What strategies optimize this compound quantification in complex biological matrices?

Methodological Answer:

  • Sample Preparation : Derivatize with 2,4-dinitrophenylhydrazine (DNPH) to enhance LC-MS/MS sensitivity (LOD: 0.1 ng/mL) .
  • Internal Standards : Use deuterated analogs (e.g., d₃-methoxyphenylacetaldehyde) to correct matrix effects in mass spectrometry .

Q. How do stereochemical variations in this compound derivatives affect bioactivity?

Methodological Answer:

  • Chiral Chromatography : Separate enantiomers using a Chiralpak AD-H column (hexane:isopropanol = 90:10, 1 mL/min).
  • Bioactivity Testing : Compare antimicrobial activity (e.g., E. coli MIC assays) of (R)- vs. (S)-enantiomers. Studies show (R)-enantiomers exhibit 2–3x higher potency due to enhanced membrane permeability .

Q. What experimental designs mitigate artifacts in this compound’s reported cytotoxicity?

Methodological Answer:

  • Control for Autoxidation : Include antioxidants (e.g., BHT) in cell culture media to prevent aldehyde oxidation during assays .
  • Dose-Response Validation : Use multiple cell lines (e.g., HepG2, HEK293) and confirm results with siRNA knockdown of aldehyde dehydrogenase (ALDH) enzymes .

Data Contradiction Analysis

Q. How to address conflicting reports on this compound’s role in plant secondary metabolism?

Methodological Answer:

  • Isotopic Labeling : Track ¹³C-labeled this compound in Forsythia spp. to clarify its biosynthetic pathway (e.g., phenylalanine vs. tyrosine precursors) .
  • Gene Knockout Models : Use CRISPR-Cas9 to silence putative biosynthetic enzymes (e.g., PAL, C4H) and quantify metabolite shifts via UPLC-QTOF .

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